molecular formula C16H15NOS B12536271 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole CAS No. 820961-91-9

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole

カタログ番号: B12536271
CAS番号: 820961-91-9
分子量: 269.4 g/mol
InChIキー: PNKYQYCWACIFGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a benzoxazole derivative featuring a sulfur-linked 2-phenylpropan-2-yl substituent. Benzoxazole scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and electron transport inhibition activities . The sulfanyl (S–) group in this compound may enhance metabolic stability and enable metal coordination, while the bulky 2-phenylpropan-2-yl substituent could influence lipophilicity and target binding .

特性

CAS番号

820961-91-9

分子式

C16H15NOS

分子量

269.4 g/mol

IUPAC名

2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C16H15NOS/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3

InChIキー

PNKYQYCWACIFGF-UHFFFAOYSA-N

正規SMILES

CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2

製品の起源

United States

準備方法

合成ルートと反応条件

2-[(2-フェニルプロパン-2-イル)スルファニル]-1,3-ベンゾオキサゾールの合成は、通常、塩基性条件下での2-メルカプトベンゾオキサゾールと2-フェニルプロパン-2-イルハライドの反応を伴います。反応は通常、アセトンまたはエタノールなどの有機溶媒中で、核置換反応を促進するために塩基として炭酸カリウム (K2CO3) を使用して行われます。 反応混合物を室温で数時間撹拌し、その後、カラムクロマトグラフィーで精製して目的の生成物を得る .

工業生産方法

この化合物の工業生産方法は、同様の合成ルートを大規模に行う場合があるかもしれません。連続フロー反応器と自動化システムの使用は、合成プロセスの効率と収率を向上させることができます。さらに、温度、溶媒選択、反応時間などの反応条件を最適化することで、生産プロセスのスケーラビリティをさらに向上させることができます。

化学反応の分析

科学研究への応用

2-[(2-フェニルプロパン-2-イル)スルファニル]-1,3-ベンゾオキサゾールは、次のような多くの科学研究に利用されています。

科学的研究の応用

Antimicrobial Activity

Benzoxazole derivatives, including 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole, have been extensively studied for their antimicrobial properties. Research has shown that various benzoxazole derivatives exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies

  • A study demonstrated that certain substituted benzoxazole compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.19 µM against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Another investigation highlighted that derivatives with the benzoxazole scaffold showed promising antifungal activity comparable to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of benzoxazole derivatives are also noteworthy. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

Case Studies

  • In vitro studies have shown that certain benzoxazole derivatives possess potent anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
  • Molecular docking studies have indicated that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation, suggesting a multitargeted approach to cancer therapy .

Anti-inflammatory Applications

The anti-inflammatory potential of benzoxazole derivatives is another area of interest. Compounds within this class have been identified as selective ligands for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

Case Studies

  • Research has shown that specific benzoxazole derivatives can selectively inhibit COX-2 with a potency comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac . This selectivity not only enhances their therapeutic profile but also reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Summary Table of Applications

ApplicationActivity TypeNotable FindingsReferences
AntimicrobialBacterial & FungalMIC values as low as 1.27 µM against S. aureus
AnticancerCytotoxicityIC50 values lower than 5-fluorouracil
Anti-inflammatoryCOX-2 InhibitionComparable potency to celecoxib

作用機序

2-[(2-フェニルプロパン-2-イル)スルファニル]-1,3-ベンゾオキサゾールの作用機序は、特定の分子標的と経路との相互作用を伴います。化合物のスルファニル基は、タンパク質中のチオール基と共有結合を形成し、その機能を阻害する可能性があります。 さらに、ベンゾオキサゾール環は、核酸や酵素と相互作用し、DNA複製やタンパク質合成などの細胞プロセスに影響を与える可能性があります .

類似化合物との比較

Structural and Functional Group Variations

Key Observations :

  • Ethenyl vs. Sulfanyl Linkages : Ethenyl-linked derivatives (e.g., 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole) exhibit potent antimycobacterial activity, surpassing isoniazid against M. avium and M. kansasii . In contrast, sulfanyl-linked compounds (e.g., acetohydrazide derivatives) show broader antimicrobial efficacy, likely due to enhanced hydrogen bonding .
  • Hybrid Structures : Compounds combining sulfanyl groups with heterocycles like 1,3,4-oxadiazole () demonstrate multifunctional bioactivity, including antitubercular and antioxidant effects, suggesting synergistic interactions between moieties .
  • Halogenation : Halogenated derivatives (e.g., 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzoxazole) may improve metabolic stability and target selectivity due to electron-withdrawing effects .
Antimycobacterial Activity:
  • Ethenyl Derivatives : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole showed MIC values of 1.56 µg/mL against M. avium, outperforming isoniazid (MIC = 6.25 µg/mL) .
  • Sulfanyl-Acetohydrazides : While specific MIC data are unavailable, these derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • Target Compound : The bulky 2-phenylpropan-2-yl group may hinder penetration into mycobacterial cells, but its sulfanyl group could facilitate interactions with thiol-dependent enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP* (Predicted) Solubility (Predicted)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole 265.31 3.8 Low (lipophilic)
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzoxazole 330.71 4.2 Moderate
2-(2-methylpiperazin-1-yl)-1,3-benzoxazole 217.27 1.5 High (polar)
Target Compound ~299.40 ~4.5 Low (bulky substituent)

Notes:

  • Halogenated derivatives (e.g., ) balance lipophilicity and solubility due to polarizable halogen atoms .

生物活性

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a compound that belongs to the benzoxazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole can be represented as follows:

C15H15NO Molecular Formula \text{C}_{15}\text{H}_{15}\text{N}\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzoxazole derivatives, including 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole. The compound has been evaluated against various bacterial and fungal strains.

In Vitro Studies

A recent study synthesized a series of benzoxazole derivatives that were screened for antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The results indicated that many compounds exhibited significant antibacterial properties, particularly against E. coli at concentrations as low as 25 μg/mL. Molecular docking studies suggested that the antibacterial mechanism may involve the inhibition of DNA gyrase .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazoleE. coli25 μg/mL
Other Benzoxazole DerivativesS. aureusVaries (not specified)

Antifungal Activity

In addition to antibacterial effects, the compound has shown moderate antifungal activity against pathogens such as Candida albicans and Aspergillus clavatus. The antifungal efficacy was less pronounced than its antibacterial properties but still noteworthy .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has also been explored. A study highlighted the development of P2Y14 receptor antagonists based on a benzoxazole scaffold. One derivative exhibited an IC50 value of 2 nM against the P2Y14 receptor and demonstrated significant inhibitory effects on inflammatory responses in vitro and in vivo models of gout . This suggests that derivatives of benzoxazole could be promising candidates for treating inflammatory diseases.

Anticancer Properties

Research into the cytotoxic effects of benzoxazole derivatives has revealed their potential as anticancer agents. A study reported that certain compounds displayed selective toxicity towards cancer cells compared to normal cells. This selectivity indicates a promising therapeutic index for further development .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various benzoxazole derivatives have provided insights into how modifications can enhance biological activity. For instance, electron-donating groups significantly improved antimicrobial potency, whereas electron-withdrawing groups tended to decrease it .

Substituent Effect on Activity
Electron-donating (e.g., -OCH₃)Increased potency
Electron-withdrawing (e.g., -NO₂)Decreased potency

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole derivatives?

A solvent-free reductive amination approach is commonly used. Grind 1 mmol of the benzoxazole sulfanyl acetohydrazide intermediate with a substituted aldehyde (1 mmol) in an agate mortar for 15–20 minutes. Add a 1:1 mixture of sodium borohydride and boric acid, then grind for 20–30 minutes until TLC confirms reaction completion. Purify via recrystallization using ethanol .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Use 1^1H/13^{13}C NMR for structural elucidation and X-ray crystallography for definitive confirmation of molecular geometry. Single-crystal X-ray studies reveal bond lengths, dihedral angles (e.g., 9.91° between benzoxazole and phenyl rings), and intermolecular interactions (e.g., C–H⋯N and π–π stacking) .

Q. How is purity ensured during synthesis?

Monitor reactions via TLC (chloroform:methanol, 7:3 ratio) and purify using recrystallization (ethanol) or column chromatography (silica gel with ethyl acetate/petroleum ether gradients) .

Q. What safety precautions are critical when handling this compound?

Work in a fume hood with PPE (gloves, lab coat). Avoid inhalation/contact, as sulfanyl and benzoxazole groups may pose reactivity risks. Follow institutional protocols for waste disposal .

Advanced Research Questions

Q. How do solvent-free conditions impact reaction kinetics and product purity?

Solvent-free grinding enhances reaction efficiency by reducing diffusion limitations, leading to faster kinetics and higher yields. However, inconsistent mixing may introduce impurities, necessitating rigorous post-synthesis purification (e.g., recrystallization) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Cross-validate using complementary techniques. For instance, X-ray crystallography can clarify ambiguities in NMR assignments, such as confirming the configuration of sulfanyl substituents or non-covalent interactions .

Q. What strategies optimize reactant molar ratios for higher yields?

Use stoichiometric ratios (1:1 aldehyde:amine) under solvent-free conditions. For sterically hindered aldehydes, increase the aldehyde ratio (1.2:1) and extend grinding time to 30 minutes. Validate via TLC and mass balance analysis .

Q. How do intermolecular interactions influence crystallographic packing?

Short C–S contacts (3.4858 Å) and π–π interactions (centroid distance: 3.8048 Å) stabilize the crystal lattice. These interactions can be probed via Hirshfeld surface analysis or DFT calculations to predict solubility and stability .

Q. What modifications to the benzoxazole core enhance bioactivity?

Introduce electron-withdrawing groups (e.g., chloro, fluoro) at the benzoxazole 5-position or replace the phenylpropan-2-yl group with heteroaromatic rings. Evaluate using in silico docking and in vitro assays .

Q. How to design experiments for derivative libraries with diverse pharmacological profiles?

Apply combinatorial chemistry principles: vary aldehyde substituents (e.g., aryl, alkyl, heterocyclic) and assess structure-activity relationships (SAR) using in vitro models. Prioritize derivatives with improved logP and hydrogen-bonding capacity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。